molecular formula C7H12N2O2 B1475476 1-(Tetrahydrofuran-3-yl)imidazolidin-2-one CAS No. 1544988-53-5

1-(Tetrahydrofuran-3-yl)imidazolidin-2-one

Cat. No. B1475476
M. Wt: 156.18 g/mol
InChI Key: IHSZGPDLMWXNMR-UHFFFAOYSA-N
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Description

1-(Tetrahydrofuran-3-yl)imidazolidin-2-one is a chemical compound that can be used for pharmaceutical testing . It is a type of imidazolidin-2-one, a class of compounds that are widely found in pharmaceuticals, natural alkaloids, and other biologically active compounds . Substituted imidazolidin-2-ones are important synthetic intermediates that can be transformed into a broad variety of complex structures .


Synthesis Analysis

The synthesis of imidazolidin-2-ones has been a subject of continuous research, with efforts directed towards developing sustainable and efficient protocols . The most common approaches to imidazolidin-2-one derivatives include: the direct incorporation of the carbonyl group into 1,2-diamines, the diamination of olefins, the intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion .


Chemical Reactions Analysis

While specific chemical reactions involving 1-(Tetrahydrofuran-3-yl)imidazolidin-2-one are not available, imidazolidin-2-ones are known to be involved in various chemical reactions. For instance, the formation of imidazolidin-2-ones from 1,2-diamines and CO2 has been achieved using tetramethylphenylguanidine as the basic promoter in the presence of diphenylphosphoryl azide as the dehydrative activator .

Scientific Research Applications

Microwave Synthesis and Antibacterial Activities

Research by Abood et al. (2018) focused on the microwave synthesis of new imidazolidines derived from 2-aminobenzothiazole, highlighting the broad biological activities of imidazolidines, including antibacterial, antifungal, and anticancer activities among others. This study emphasizes the diverse pharmacological potential of imidazolidines, which could include derivatives of 1-(Tetrahydrofuran-3-yl)imidazolidin-2-one (Abood, Qabel, Ali, & Rasheed, 2018).

Stereoselectivity in Synthesis

Ferraz et al. (2007) investigated the stereoselective synthesis of imidazolidin-4-ones, which are used as skeletal modifications in bioactive oligopeptides. This research demonstrates the importance of stereochemistry in the synthesis of biologically active compounds, potentially including 1-(Tetrahydrofuran-3-yl)imidazolidin-2-one derivatives (Ferraz, Gomes, Oliveira, Moreira, & Gomes, 2007).

Catalytic Applications

Zhu et al. (2013) developed a method for the synthesis of pyrrolidine, tetrahydrofuran, and imidazolidin-2-one via N-heterocyclic carbene–gold(I)-catalyzed reactions, showcasing the versatility of imidazolidin-2-ones in synthetic chemistry and their potential applications in catalysis (Zhu, Ye, Wu, & Jiang, 2013).

Antibacterial and Antifungal Activities

The study on new imidazolidineiminothione, imidazolidin-2-one, and imidazoquinoxaline derivatives by Ammar et al. (2016) highlights their significant antibacterial and antifungal activities. This research underscores the potential of 1-(Tetrahydrofuran-3-yl)imidazolidin-2-one derivatives in developing new antimicrobial agents (Ammar, El-Sharief, Ghorab, Mohamed, Ragab, & Abbas, 2016).

Synthesis and Chemical Modification

Salerno et al. (2009) described the microwave-assisted synthesis of 1-acyl-3-arylimidazolidines, demonstrating the chemical versatility of imidazolidines, including 1-(Tetrahydrofuran-3-yl)imidazolidin-2-one, for generating pharmacologically interesting compounds (Salerno, Perillo, Corona, & Caterina, 2009).

Safety And Hazards

While specific safety and hazard information for 1-(Tetrahydrofuran-3-yl)imidazolidin-2-one is not available, it’s important to handle all chemical compounds with care, using personal protective equipment as required, and to avoid ingestion, inhalation, or contact with skin and eyes .

Future Directions

The future directions in the research and application of imidazolidin-2-ones, including 1-(Tetrahydrofuran-3-yl)imidazolidin-2-one, could involve the development of more sustainable and efficient synthesis protocols, exploration of new chemical reactions, and investigation of their potential applications in pharmaceuticals and other fields .

properties

IUPAC Name

1-(oxolan-3-yl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c10-7-8-2-3-9(7)6-1-4-11-5-6/h6H,1-5H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSZGPDLMWXNMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2CCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tetrahydrofuran-3-yl)imidazolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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